

Application Notes and Protocols: Experimental Methodologies for 2-Nitronicotinonitrile

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Compound of Interest

Compound Name: 2-Nitronicotinonitrile

CAS No.: 105151-36-8

Cat. No.: B017370

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Introduction: The Synthetic Versatility of 2-Nitronicotinonitrile

2-Nitronicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its chemical architecture, featuring a pyridine ring substituted with both a nitro (-NO₂) group and a cyano (-CN) group, creates a unique electronic profile. The powerful electron-withdrawing nature of the nitro group, the cyano group, and the ring nitrogen atom renders the pyridine core exceptionally electron-deficient. This electronic scarcity is the cornerstone of its reactivity, making it highly susceptible to a range of chemical transformations.

Primarily, this compound is a superior substrate for Nucleophilic Aromatic Substitution (S_NAr), where the nitro group at the C2 position can act as an excellent leaving group. Furthermore, the nitro moiety can be readily reduced to an amino group, opening a pathway to a diverse array of 2-aminonicotinonitrile derivatives, which are themselves prevalent scaffolds in pharmaceutical agents.^{[1][2]}

This guide provides detailed, field-proven protocols for two fundamental reactions involving **2-Nitronicotinonitrile**: the nucleophilic aromatic substitution to generate 2-substituted nicotinonitriles and the catalytic reduction of the nitro group to synthesize 2-aminonicotinonitrile. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic goals.

Part 1: Safety, Handling, and Physical Properties

Before commencing any experimental work, it is critical to be fully aware of the hazards associated with **2-Nitronicotinonitrile** and to implement appropriate safety measures.

Hazard Identification and Safety Precautions

2-Nitronicotinonitrile is a potentially hazardous chemical. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Key Hazards:

- **Toxicity:** Harmful if swallowed. It is also suspected of damaging fertility or the unborn child.
- **Handling:** Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.^{[3][4]}
- **Storage:** Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and strong acids.^[3]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Nitronicotinonitrile** is provided below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ N ₃ O ₂	N/A
Molecular Weight	149.11 g/mol	N/A
Appearance	Light yellow crystalline powder/solid	[3]
Melting Point	50-54 °C (122-129 °F)	
Boiling Point	265-267 °C (509-513 °F)	

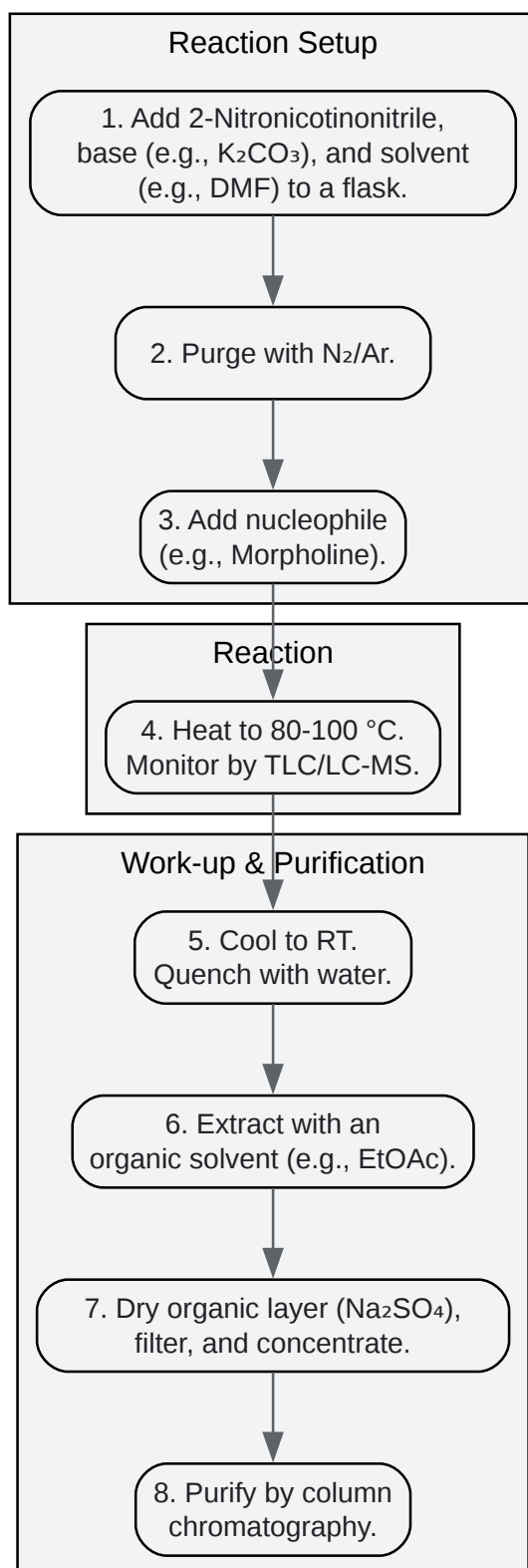
Part 2: Key Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (S_NAr) at the C2 Position

This protocol details the displacement of the 2-nitro group by a nucleophile, exemplified by the reaction with morpholine to synthesize 2-(morpholino)nicotinonitrile. The principles described are broadly applicable to a range of N-, O-, and S-nucleophiles.

Scientific Principle: The S_NAr reaction on **2-nitronicotinonitrile** proceeds via an addition-elimination mechanism.[5][6] The pyridine ring is highly activated towards nucleophilic attack at the C2 position due to the cumulative electron-withdrawing effects of the ring nitrogen, the 3-cyano group, and the 2-nitro group. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitro group. The subsequent elimination of the nitrite anion (NO₂⁻) re-aromatizes the ring to yield the final substituted product.[5][6][7]

Workflow Diagram: S_NAr Reaction



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Caption: General workflow for the SNAr reaction of **2-Nitronicotinonitrile**.

Detailed Step-by-Step Methodology:

- **Reagent Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Nitronicotinonitrile** (1.0 eq.), potassium carbonate (K_2CO_3 , 2.0 eq.), and anhydrous Dimethylformamide (DMF, 0.2 M).
 - **Causality:** K_2CO_3 is a mild base used to deprotonate the nucleophile if it is an amine or thiol, increasing its nucleophilicity. DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the reaction.
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
 - **Causality:** An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring a clean reaction profile.
- **Nucleophile Addition:** Add morpholine (1.2 eq.) to the stirring suspension via syringe.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.
 - **Causality:** The product is extracted from the aqueous DMF phase into an immiscible organic solvent. Multiple extractions ensure efficient recovery.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-

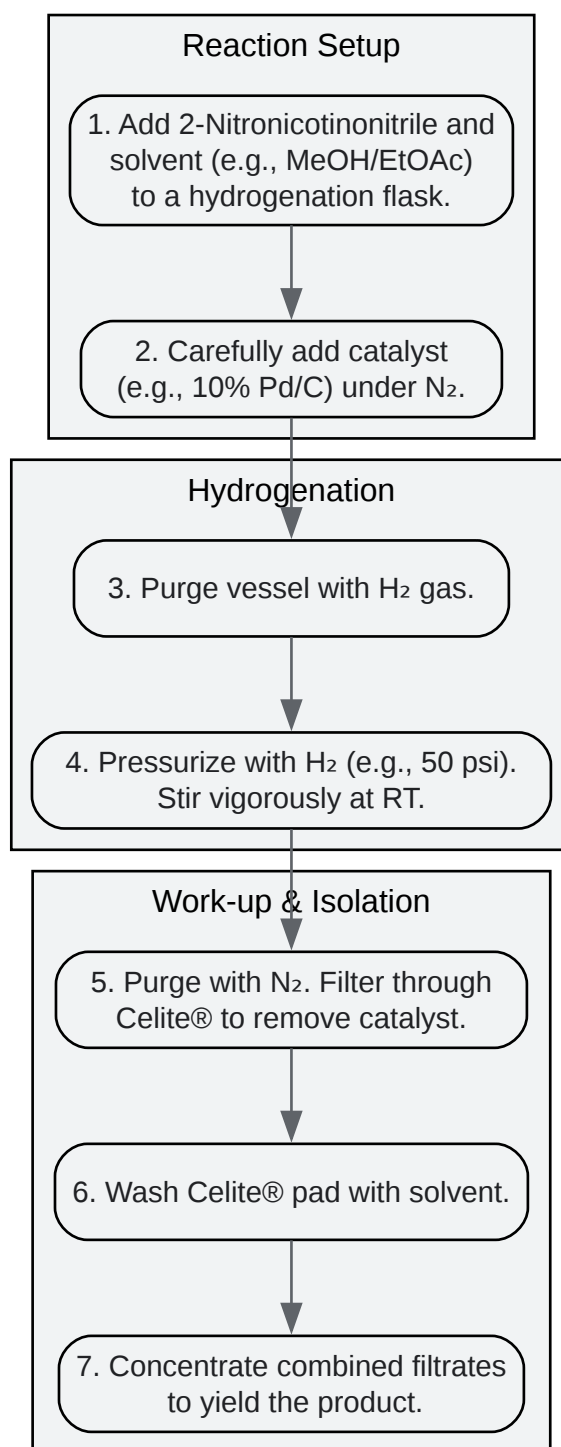
(morpholino)nicotinonitrile.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the synthesis of 2-aminonicotinonitrile via the catalytic hydrogenation of **2-Nitronicotinonitrile**. This transformation is a gateway to a wide range of synthetically useful amino-pyridine derivatives.

Scientific Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used method due to its high efficiency and clean reaction profile, typically producing water as the only byproduct. In this process, **2-Nitronicotinonitrile** is reacted with hydrogen gas (H_2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both the substrate and hydrogen are adsorbed, facilitating the reduction.

Workflow Diagram: Nitro Group Reduction



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Caption: General workflow for the catalytic hydrogenation of **2-Nitronicotinonitrile**.

Detailed Step-by-Step Methodology:

- **Reaction Setup:** To a heavy-walled hydrogenation flask, add **2-Nitronicotinonitrile** (1.0 eq.) and a suitable solvent such as methanol or ethyl acetate (0.1 M).
- **Catalyst Addition:** Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
 - **Causality:** Pd/C is a highly active and reusable catalyst for this transformation. It must be handled with care as it can be pyrophoric, especially when dry and in the presence of flammable solvents. An inert atmosphere during addition is a critical safety measure.
- **Hydrogenation:** Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.
- **Reaction Execution:** Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure for small-scale reactions) and stir the suspension vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.
 - **Causality:** Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
 - **Causality:** Celite® is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through the filter paper. The used catalyst should be quenched carefully as it may be pyrophoric upon exposure to air.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure to yield 2-aminonicotinonitrile, which can be further purified by recrystallization if necessary.

Part 3: Characterization of Products

The identity and purity of the starting material and synthesized products should be confirmed using standard analytical techniques.

Technique	2-Nitronicotinonitrile (Starting Material)	2-(morpholino)nicotinonitrile (SNAr Product)	2-Aminonicotinonitrile (Reduction Product)
^1H NMR	Aromatic protons in the deshielded region (~8.0-9.0 ppm).	Aromatic protons and distinct signals for morpholine protons (~3.7-3.9 ppm).	Aromatic protons and a broad singlet for the $-\text{NH}_2$ protons (~5.0-6.0 ppm).
^{13}C NMR	Signals for aromatic carbons, with C2 and C3 being highly deshielded. A signal for the nitrile carbon (~115 ppm).	Signals for aromatic carbons, morpholine carbons, and the nitrile carbon.	Signals for aromatic carbons, with C2 showing a significant upfield shift due to the amino group.
IR (cm^{-1})	Strong absorptions for $\text{C}\equiv\text{N}$ (~2230), asymmetric NO_2 stretch (~1530), and symmetric NO_2 stretch (~1350).	Strong absorption for $\text{C}\equiv\text{N}$ (~2220). Absence of NO_2 stretches. Presence of C-N and C-O stretches.	Strong absorption for $\text{C}\equiv\text{N}$ (~2210). Presence of N-H stretching bands (~3300-3500). Absence of NO_2 stretches.
MS (ESI+)	$[\text{M}+\text{H}]^+$ at m/z 150.1	$[\text{M}+\text{H}]^+$ at m/z 190.2	$[\text{M}+\text{H}]^+$ at m/z 120.1

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